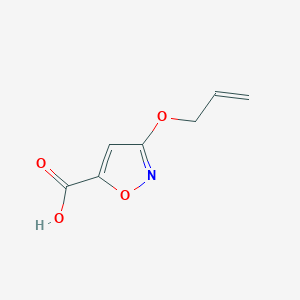

3-(Allyloxy)isoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

3-prop-2-enoxy-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-2-3-11-6-4-5(7(9)10)12-8-6/h2,4H,1,3H2,(H,9,10) |

InChI Key |

OITZURUESWNQJJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NOC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyloxy Isoxazole 5 Carboxylic Acid and Its Precursors

Direct Synthetic Routes to 3-(Allyloxy)isoxazole-5-carboxylic Acid

Currently, the scientific literature does not describe a well-established direct, one-pot synthesis for this compound from simple acyclic precursors. The synthesis is generally approached by first forming a suitable isoxazole (B147169) precursor, such as a 3-hydroxyisoxazole-5-carboxylate ester, and then introducing the allyl group in a subsequent step, followed by hydrolysis of the ester. This stepwise approach allows for greater control over the regiochemistry and purification of intermediates.

Approaches for the Synthesis of Isoxazole-5-carboxylic Acid Core Structures

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available for its construction. These methods can be adapted to produce the isoxazole-5-carboxylic acid scaffold required for the synthesis of the target molecule.

Cyclization Reactions Utilizing Hydroxylamine (B1172632) with β-Keto Esters or Dicarbonyls

A foundational method for synthesizing the isoxazole ring involves the condensation and cyclization of a 1,3-dicarbonyl compound, such as a β-keto ester, with hydroxylamine. researchgate.netbeilstein-journals.org The reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl groups, followed by dehydration to form the heterocyclic ring.

When a β-keto ester is used, the reaction can potentially yield two isomeric products: a 3-hydroxyisoxazole and a 5-isoxazolone. researchgate.netacs.org The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the desired isomer. researchgate.net For instance, the reaction between ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride can be catalyzed by citric acid in water to form 3-methyl-isoxazol-5(4H)-one derivatives. orientjchem.org This method is versatile, allowing for various substituents on the isoxazole ring depending on the choice of the starting dicarbonyl compound. beilstein-journals.org

Table 1: Examples of Isoxazole Synthesis via Cyclization

| β-Dicarbonyl Precursor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Citric acid, Water, RT | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one | orientjchem.org |

| β-Keto hydroxamic acids | Hydrochloric acid | 5-Substituted 3-isoxazolols | acs.org |

One-Pot Multicomponent Reactions for Isoxazole-5-carboxylic Acids

To improve synthetic efficiency, one-pot multicomponent reactions have been developed for the rapid assembly of isoxazole derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the product, avoiding the need for isolation of intermediates.

For example, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones can be synthesized in a one-pot, three-component reaction involving an aromatic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate, catalyzed by citric acid in water at room temperature. orientjchem.org This approach offers high efficiency, mild reaction conditions, and an easy work-up. orientjchem.org Similarly, an amine-functionalized cellulose (B213188) has been used as a catalyst for the three-component reaction between various aldehydes, β-keto esters (like ethyl acetoacetate or ethyl 4-chloroacetoacetate), and hydroxylamine hydrochloride to produce 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. mdpi.com

Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including isoxazoles. nsc.ruresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). researchgate.netwikipedia.org To synthesize isoxazole-5-carboxylic acids, an alkyne bearing a carboxylate or a precursor group, such as an ester, is used.

Nitrile oxides are unstable and are usually generated in situ from the corresponding hydroximoyl chlorides via dehydrochlorination with a base, or from aldoximes by oxidation. researchgate.netnih.gov The reaction of the in situ generated nitrile oxide with a terminal alkyne, such as ethyl propiolate, leads directly to the formation of the 3,5-disubstituted isoxazole ring with an ester group at the 5-position. orgsyn.org This method is known for its high regioselectivity. researchgate.netorgsyn.org

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Component 1 (1,3-Dipole Source) | Component 2 (Dipolarophile) | Key Feature | Reference |

|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | In situ generation of nitrile oxides | nih.gov |

| Primary nitro compounds | Enamines | High regioselectivity, intermediate isoxazoline (B3343090) formed | orgsyn.org |

Hydrolysis of Isoxazole-5-carboxylate Esters to Carboxylic Acids

The final step in synthesizing the isoxazole-5-carboxylic acid core is often the hydrolysis of the corresponding ester, which serves as a protecting group for the carboxylic acid functionality during the ring formation steps. This transformation can be achieved under either acidic or basic conditions. mnstate.edu

Basic hydrolysis, or saponification, is commonly employed. This involves treating the isoxazole-5-carboxylate ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like ethanol (B145695) or methanol. mdpi.com The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Acid-catalyzed hydrolysis is also a viable method. For example, ethyl 5-methylisoxazole-4-carboxylate can be hydrolyzed using 60% aqueous sulfuric acid, a method reported to give higher yields and shorter reaction times compared to mixtures of acetic acid and HCl. google.com

Introduction of the Allyloxy Moiety at the 3-Position of Isoxazole Rings

To obtain the final target molecule, the allyloxy group (–O–CH₂–CH=CH₂) must be introduced at the C-3 position of the isoxazole ring. This is typically accomplished via an O-alkylation reaction, specifically a Williamson ether synthesis.

The required precursor for this step is a 3-hydroxyisoxazole-5-carboxylic acid or its ester derivative. The 3-hydroxyisoxazole exists in tautomeric equilibrium with its 3-isoxazolone form. The hydroxyl group is acidic and can be deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with an allyl halide, typically allyl bromide or allyl chloride, in an Sₙ2 reaction to form the ether linkage. The ester group, if present, can then be hydrolyzed as described previously to yield this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxyisoxazole-5-carboxylate ester |

| Ethyl acetoacetate |

| Hydroxylamine hydrochloride |

| 3-Methyl-isoxazol-5(4H)-one |

| Ethyl 4-chloroacetoacetate |

| 3,4-Disubstituted isoxazol-5(4H)-ones |

| Ethyl propiolate |

| 3,5-Disubstituted isoxazole |

| Ethyl 5-methylisoxazole-4-carboxylate |

| 3-Hydroxyisoxazole-5-carboxylic acid |

| Allyl bromide |

O-Alkylation Strategies for Allyloxy Group Installation

The introduction of the allyloxy group onto the isoxazole ring is a critical step in the synthesis of this compound. This is typically achieved through O-alkylation of a 3-hydroxyisoxazole precursor. The choice of reagents and reaction conditions plays a crucial role in the efficiency of this transformation.

One common approach involves the reaction of a 3-hydroxyisoxazole derivative, such as methyl 3-hydroxy-5-isoxazolecarboxylate, with an allyl halide, most commonly allyl bromide. researchgate.netnanobioletters.com This reaction is generally carried out in the presence of a base in a suitable solvent. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then attacks the allyl bromide in a classic Williamson ether synthesis.

| Precursor | Reagent | Base | Solvent | Product | Reference |

| 3-Aryl-5-(2-hydroxybenzoyl)-4-phenylisoxazoles | Allyl bromide | K2CO3 | N,N-dimethylformamide (DMF) | 3-Aryl-5-(2-(allyloxy)benzoyl)-4-phenylisoxazoles | researchgate.net |

| Resin-bound carboxylic acids | Allyl bromide | Not specified | Not specified | Resin-bound alkenes | nanobioletters.com |

| Quinazolin-4-one | Ethyl 6-bromohexanoate | K2CO3 or Cs2CO3 | DMF, DMSO, acetone | N-alkylation product | juniperpublishers.com |

It is important to note that the regioselectivity of alkylation can be a challenge in systems with multiple potential nucleophilic sites. For instance, in the alkylation of quinazolinones, N-alkylation can compete with or even dominate over the desired O-alkylation under certain conditions. juniperpublishers.com Careful optimization of the reaction parameters, including the choice of base and solvent, is therefore essential to favor the formation of the O-alkylated product. juniperpublishers.com

Functionalization Approaches for Allyl Ether Formation

Beyond direct O-alkylation, other functionalization strategies can be employed to form the requisite allyl ether linkage. These methods often involve the transformation of other functional groups on the isoxazole ring into the desired allyloxy moiety. While direct O-alkylation is often the most straightforward route, alternative approaches can be valuable, particularly when the starting materials are more readily available or when specific stereochemical outcomes are desired.

The reactivity of the isoxazole ring itself can also be harnessed. For example, the development of isoxazole-embedded allylic zinc reagents has opened up new possibilities for the diastereoselective preparation of highly functionalized derivatives. nih.gov While this specific methodology may not be directly applicable to the synthesis of this compound, it highlights the potential for innovative functionalization strategies involving organometallic reagents. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Isoxazoles

The construction of the isoxazole ring itself is a cornerstone of the synthesis, and controlling the regioselectivity of this process is paramount to ensure the correct placement of substituents. The most common method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.orgwikipedia.org The regiochemical outcome of this reaction, determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed, is influenced by both electronic and steric factors of the reactants. rsc.org

For the synthesis of this compound precursors, a high degree of regioselectivity is required to obtain the desired 3,5-substitution pattern. nih.gov Various strategies have been developed to achieve this control. For instance, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes have proven to be highly regioselective for the formation of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Similarly, reactions of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide can provide 3,5-disubstituted isoxazoles with high regioselectivity. acs.org

The use of specific precursors can also dictate the regiochemical outcome. For example, the reaction of β-enamino diketones with hydroxylamine can lead to different regioisomeric isoxazoles depending on the reaction conditions. rsc.org Furthermore, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes offers a route to 3,5-disubstituted 4-halo(seleno)isoxazoles, which can be further functionalized. organic-chemistry.org

While stereoselectivity is not a primary concern for the achiral this compound, it becomes crucial when chiral centers are introduced into the molecule or its precursors. For instance, stereocontrolled conversions of isoxazole compounds have been used for the regioselective synthesis of other molecules like β-enaminoketones. tandfonline.com

Catalytic Systems in Isoxazole Carboxylic Acid Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. In the context of isoxazole carboxylic acid synthesis, various catalytic systems have been employed to facilitate key transformations.

As mentioned earlier, copper(I) catalysts are widely used to promote the regioselective [3+2] cycloaddition for the formation of the isoxazole ring. nih.govorganic-chemistry.org Ruthenium catalysts have also been shown to be effective for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov Gold(III) chloride has been utilized as a catalyst for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org

In the synthesis of isoxazole-4-carboxylic acid derivatives, iron(II) catalysts have been employed for the isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles. researchgate.netacs.org Palladium catalysts have been used in cascade annulation/allylation reactions of alkynyl oxime ethers with allyl halides to provide functionalized isoxazoles. organic-chemistry.org

The choice of catalyst can significantly impact the reaction pathway and the final product. For example, in the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives, the isomerization of an azirine intermediate can be directed towards either the isoxazole or the oxazole (B20620) product depending on the catalytic conditions. researchgate.netacs.org

| Reaction Type | Catalyst | Reactants | Product | Reference |

| [3+2] Cycloaddition | Copper(I) | Nitrile oxides and terminal acetylenes | 3,5-Disubstituted isoxazoles | nih.govorganic-chemistry.org |

| [3+2] Cycloaddition | Ruthenium(II) | Nitrile oxides and alkynes | 3,5-Disubstituted and 3,4,5-trisubstituted isoxazoles | nih.gov |

| Cycloisomerization | Gold(III) chloride | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

| Isomerization | Iron(II) | 4-Acyl-5-methoxy-/5-aminoisoxazoles | Isoxazole-4-carboxylic esters and amides | researchgate.netacs.org |

| Cascade Annulation/Allylation | Palladium | Alkynyl oxime ethers and allyl halides | Functionalized isoxazoles | organic-chemistry.org |

Reactions Involving the Carboxylic Acid Functionality at Position 5

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing transformations into a variety of other functionalities.

The conversion of the carboxylic acid at position 5 into amides and esters is a fundamental strategy for derivatization. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Amide Formation: Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. rsc.org More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. A variety of reagents can be used, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like BOP or PyBOP), and other activators like titanium tetrachloride (TiCl₄). nih.govresearchgate.net The reaction involves the in situ formation of a highly reactive acylating intermediate, which is then readily attacked by the amine nucleophile. nih.gov

Ester Formation: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). openstax.org This is an equilibrium process, and the use of excess alcohol drives the reaction toward the ester product. openstax.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts readily with an alcohol to form the ester. openstax.org Another approach involves reacting a carboxylate anion with a primary alkyl halide in an Sₙ2 reaction. openstax.org

Table 1: Synthesis of Amide and Ester Derivatives

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation | Amine, Coupling Agent (e.g., EDC, TiCl₄), Solvent (e.g., DCM, Pyridine) | 3-(Allyloxy)isoxazole-5-carboxamide |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | 3-(Allyloxy)isoxazole-5-carboxylate Ester |

Beyond simple amides and esters, the carboxylic acid functionality serves as a handle for more complex carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.net

A prominent strategy is decarboxylative coupling, where the carboxylic acid is removed and replaced with a new substituent. rsc.org For instance, in a variation of the Suzuki-Miyaura reaction, the isoxazole carboxylic acid can be coupled with a boronic acid. manchester.ac.uk This process often involves an initial conversion of the carboxylic acid to an intermediate aryl iodide through decarboxylative iodination, which then participates in the palladium-catalyzed cycle. manchester.ac.uk Such methods allow for the direct connection of aryl or heteroaryl groups to the C5 position of the isoxazole ring, significantly expanding molecular complexity.

Table 2: C5-Position Coupling Reactions

| Reaction Type | Key Reagents | General Transformation |

|---|---|---|

| Decarboxylative Suzuki Coupling | Boronic Acid, Palladium Catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., I₂) | Isoxazole-5-COOH → 5-Aryl-isoxazole |

Reactivity of the Allyloxy Substituent at Position 3

The allyl ether group at the C3 position provides a distinct set of reactive possibilities, primarily involving the allyl moiety itself.

The allyl group is not merely a passive substituent; its double bond and allylic position can participate in a range of transformations. One of the classic reactions of aryl allyl ethers is the Claisen rearrangement, a thermal or acid-catalyzed process where the allyl group migrates from the oxygen atom to an adjacent carbon atom of the ring. However, in the case of the electron-deficient isoxazole ring, this rearrangement may require significant thermal energy and may not proceed as readily as with electron-rich aromatic systems.

Other potential transformations include isomerization of the double bond from the terminal position to an internal position, forming a propenyl ether, which can be catalyzed by transition metals. The allyl group can also be cleaved under various conditions, such as through palladium-catalyzed reactions or reductive methods, to yield the corresponding 3-hydroxyisoxazole derivative. Furthermore, the double bond itself is susceptible to addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for further functionalization. mdpi.com

Table 3: Reactivity of the Allyloxy Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Isomerization | Transition Metal Catalyst (e.g., Rhodium complex) | 3-(Prop-1-en-1-yloxy)isoxazole derivative |

| Hydrogenation | H₂, Pd/C | 3-(Propoxy)isoxazole derivative |

Chemical Stability and Transformations of the Isoxazole Ring System

While generally considered a stable aromatic system, the isoxazole ring can undergo cleavage under specific conditions, a property that is synthetically useful for accessing different molecular structures. clockss.org

The cleavage of the isoxazole ring typically involves the scission of the weak N-O bond. This can be achieved through several methods.

Reductive Cleavage: Catalytic hydrogenation is a common method for isoxazole ring opening. In the presence of catalysts like palladium on carbon (Pd/C) or Raney Nickel, the N-O bond is hydrogenolyzed. mdpi.com This reaction opens the ring to form a β-amino enone or a related species, depending on the subsequent workup and the nature of the substituents. clockss.orgmdpi.com For this compound, this would likely lead to a domino reaction where both the isoxazole ring is opened and the allyl group is reduced. mdpi.com

Electrophilic Ring Opening: The isoxazole ring can also be opened by reacting with electrophiles. For instance, treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, leading to the formation of α-fluorocyano-ketones. researchgate.net This reaction proceeds via electrophilic attack on the ring followed by N-O bond cleavage. researchgate.net

Base-Mediated Rearrangement: In some cases, strong bases can induce the rearrangement of isoxazoles to other heterocyclic systems, such as oxazoles, or cause ring opening to form amide products if a nucleophile like water is present. rsc.orgnih.gov

Table 4: Isoxazole Ring Opening Reactions

| Method | Reagents/Conditions | Product Type |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | β-Amino enone derivative |

| Electrophilic Fluorination | Selectfluor® | α-Fluorocyano-ketone derivative |

Chemical Transformations and Derivatization of 3 Allyloxy Isoxazole 5 Carboxylic Acid

Isomerization Pathways of Isoxazole (B147169) Derivatives

While specific literature detailing the isomerization of 3-(Allyloxy)isoxazole-5-carboxylic acid is not extensively available, its structural features strongly suggest a propensity for a classic and well-documented type of pericyclic reaction: the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This pathway is predicted based on the compound's inherent structure as an allyl vinyl ether analogue, a common substrate for this type of transformation. organic-chemistry.orgtcichemicals.com

The Claisen rearrangement is a thermally induced or acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement. mychemblog.comlibretexts.org In this concerted process, the allyl group migrates from the oxygen atom at the 3-position to the adjacent carbon atom (C4) of the isoxazole ring. The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

For this compound, the rearrangement would involve the cleavage of the O-C1 (allyl) bond and the C4-C5 bond of the isoxazole ring, with the simultaneous formation of a C4-C3 (allyl) bond and a C=O bond at the 3-position. This transformation is typically driven by the formation of a more thermodynamically stable carbonyl group. wikipedia.org

The initial product of this rearrangement is expected to be the keto intermediate, 4-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylic acid. This intermediate would then likely undergo tautomerization to its more stable enol form, 4-allyl-3-hydroxyisoxazole-5-carboxylic acid. This type of rearrangement has been observed in various analogous heterocyclic systems, such as 3-allyloxy-4H-chromenones. nih.govrsc.org

The general conditions for such transformations often involve heating the substrate in a high-boiling solvent, although Lewis acid catalysis can sometimes facilitate the reaction at lower temperatures. wikipedia.orgnih.gov The intramolecular nature of the Claisen rearrangement has been confirmed through crossover experiments in other systems, indicating that the allyl group migrates within the same molecule. wikipedia.org

The predicted isomerization pathway is summarized in the table below:

| Starting Material | Rearrangement Type | Key Transformation | Intermediate Product | Final Product (after tautomerization) |

| This compound | Claisen Rearrangement ( wikipedia.orgwikipedia.org-Sigmatropic Shift) | Migration of the allyl group from the oxygen at position 3 to the carbon at position 4 of the isoxazole ring. | 4-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylic acid | 4-allyl-3-hydroxyisoxazole-5-carboxylic acid |

This isomerization represents a significant chemical transformation, converting an ether into a C-allylated hydroxyisoxazole derivative. This resulting structure offers new synthetic handles for further derivatization, particularly at the newly introduced allyl group and the hydroxyl function.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Allyloxy)isoxazole-5-carboxylic acid, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental data is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known structure and established principles of NMR spectroscopy.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the isoxazole (B147169) ring, the allyloxy group, and the carboxylic acid. The single proton on the isoxazole ring (H-4) is expected to appear as a singlet in the aromatic region. The protons of the allyl group (-OCH₂-CH=CH₂) would present a more complex pattern: the -OCH₂- protons would likely appear as a doublet, coupling with the adjacent vinyl proton. The vinyl protons themselves would exhibit characteristic splitting patterns for a terminal alkene, including doublet of doublets and multiplet signals. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

In the ¹³C NMR spectrum, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (typically 160-180 ppm). The carbons of the isoxazole ring would have chemical shifts indicative of their heteroaromatic nature. The three carbons of the allyl group would be observed in the aliphatic and olefinic regions of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| Isoxazole H-4 | 6.5 - 7.5 | Singlet |

| -OCH₂-CH =CH₂ | 5.8 - 6.2 | Multiplet |

| -OCH₂-CH=CH₂ (trans) | 5.3 - 5.5 | Doublet of Doublets |

| -OCH₂-CH=CH₂ (cis) | 5.2 - 5.4 | Doublet of Doublets |

| -OCH₂ -CH=CH₂ | 4.7 - 4.9 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| C =O (Carboxylic Acid) | 160 - 170 |

| Isoxazole C -3 | 165 - 175 |

| Isoxazole C -5 | 155 - 165 |

| Isoxazole C -4 | 100 - 110 |

| -OCH₂-C H=CH₂ | 130 - 135 |

| -OCH₂-CH=C H₂ | 118 - 122 |

| -OC H₂-CH=CH₂ | 68 - 72 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for confirming the elemental composition of this compound. This method measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula.

For this compound, the molecular formula is C₇H₇NO₄. The calculated exact mass (monoisotopic mass) for this formula is 169.0375 g/mol . HR-MS analysis would be expected to yield an experimental m/z value that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. This high degree of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

In addition to molecular formula confirmation, mass spectrometry can provide structural information through analysis of fragmentation patterns. Under ionization, the molecule can break apart in predictable ways. For this compound, potential fragmentation pathways could include the loss of the carboxylic acid group (-COOH), the loss of the allyl group (-C₃H₅), or cleavage of the isoxazole ring.

Expected HR-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₇NO₄ |

| Calculated Exact Mass [M+H]⁺ | 170.0448 |

| Calculated Exact Mass [M-H]⁻ | 168.0302 |

Infrared Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1730 cm⁻¹.

The isoxazole ring would contribute to absorptions in the fingerprint region, typically between 1400 and 1650 cm⁻¹, corresponding to C=N and C=C stretching vibrations. The C-O-C stretching of the ether linkage in the allyloxy group would likely appear as a strong band in the 1000-1250 cm⁻¹ region. Vibrations associated with the allyl group's C=C double bond would be observed around 1640-1680 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Isoxazole Ring | C=N / C=C Stretch | 1400 - 1650 | Medium-Strong |

| Ether | C-O Stretch | 1000 - 1250 | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

If a crystal structure were determined, it would reveal the planarity of the isoxazole ring and the conformation of the allyloxy and carboxylic acid substituents relative to the ring. A key feature of interest would be the intermolecular interactions in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. This would involve two molecules arranged such that the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of the other, and vice versa.

Furthermore, the analysis would reveal how the molecules pack together in the crystal, identifying any other significant intermolecular forces, such as π-stacking of the isoxazole rings, that contribute to the stability of the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Computational and Theoretical Investigations of 3 Allyloxy Isoxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of associated properties. researchgate.netdntb.gov.ua By solving the Schrödinger equation in an approximate manner, DFT methods, such as the widely used B3LYP functional with a 6-311+G(d,p) basis set, can elucidate the distribution of electrons within 3-(Allyloxy)isoxazole-5-carboxylic acid, which in turn governs its chemical behavior. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net For isoxazole (B147169) derivatives, these calculations help in understanding their potential as antibacterial or antioxidant agents by predicting their electronic behavior. researchgate.netnih.gov

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how the molecule will interact with other reagents and biological targets. Global reactivity descriptors, including chemical hardness, electronegativity, and chemical potential, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Predicted Electronic Properties of an Isoxazole Carboxylic Acid Derivative (Illustrative Data)

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.5 eV | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 3.75 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations for a molecule like this compound, based on typical values for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes via Quantum Chemical Methods

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. nih.gov this compound possesses several rotatable single bonds, specifically within the allyloxy and carboxylic acid moieties, which allow it to adopt various spatial arrangements or conformations. Quantum chemical methods are essential tools for performing a detailed conformational analysis to identify the most stable conformers and to understand the energy barriers between them. nih.govresearchgate.net

A common approach involves systematically rotating the dihedral angles of interest to map out the potential energy surface (PES) of the molecule. For each conformation, the energy is calculated using a suitable quantum mechanical method, such as DFT or a higher-level ab initio method. nii.ac.jp This process reveals the low-energy, stable conformers (local minima on the PES) and the transition states that connect them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution. nii.ac.jp

For this compound, key dihedral angles for analysis would include the C-O-C-C angle of the allyloxy group and the C-C-O-H angle of the carboxylic acid group. The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding, will dictate the preferred conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

| A | 180° (anti-periplanar) | 0.00 | Most stable conformer, extended chain. |

| B | 60° (gauche) | 1.25 | A less stable conformer with the allyl group rotated. |

| C | -60° (gauche) | 1.25 | Energetically equivalent to conformer B. |

| D | 0° (syn-periplanar) | 4.50 | High-energy conformer due to steric clash. |

Note: This table presents illustrative data to demonstrate the concept of a conformational analysis. The actual energy values would need to be determined by specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. nih.govmdpi.com For isoxazole derivatives, a primary synthetic route is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov While this compound is a product, understanding its potential involvement in further reactions or the mechanism of its synthesis can be greatly enhanced through computational studies.

By employing methods like DFT, chemists can map the entire reaction pathway, identifying reactants, intermediates, transition states, and products. nih.gov The calculation of activation energies (the energy barrier of the transition state) provides crucial information about the reaction kinetics and helps to predict which reaction pathways are most favorable. nih.gov For instance, in the isomerization of isoxazoles, DFT calculations can reveal the energetic landscape of different proposed mechanisms, such as those involving azirine intermediates, and explain the influence of substituents and reaction conditions on the outcome. nih.govacs.orgresearchgate.net

Computational studies can also investigate other potential reactions, such as the functionalization of the isoxazole ring or reactions involving the carboxylic acid and allyloxy groups. By modeling these processes, researchers can predict the feasibility of a reaction, optimize conditions, and even design new synthetic routes with greater efficiency.

Table 3: Illustrative Computational Data for a Generalized Isoxazole Synthesis Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Nitrile Oxide + Alkyne) | 0.0 | Starting materials for cycloaddition. |

| Transition State | +15.5 | The energy maximum along the reaction coordinate for the cycloaddition. |

| Product (Isoxazole) | -45.0 | The final, stable cycloaddition product. |

Note: The data presented is hypothetical for a generic 1,3-dipolar cycloaddition reaction leading to an isoxazole and serves to illustrate how computational modeling can quantify the energetics of a reaction mechanism.

Applications of 3 Allyloxy Isoxazole 5 Carboxylic Acid in Materials Science and Advanced Chemical Synthesis

Role as a Precursor for Liquid-Crystalline Materials

The rational design of liquid-crystalline materials often involves the incorporation of rigid, calamitic (rod-like) molecular structures that can self-assemble into ordered, yet fluid, phases. The isoxazole (B147169) ring system, with its inherent rigidity and linearity, serves as an excellent core for the construction of such mesogenic molecules. The substitution pattern of the isoxazole ring is crucial in dictating the liquid-crystalline properties of the resulting compounds.

The following table illustrates a hypothetical series of liquid crystal candidates derived from 3-(allyloxy)isoxazole-5-carboxylic acid, demonstrating the modular approach to tuning their properties.

| Core Structure | Terminal Group 1 | Linking Group | Terminal Group 2 (Variable) | Potential Mesophase |

| 3-Isoxazole-5-carboxylic acid | -O-CH2-CH=CH2 | -COO- | -(CH2)n-CH3 | Nematic, Smectic |

| 3-Isoxazole-5-carboxylic acid | -O-CH2-CH=CH2 | -COO- | -O-(CH2)n-CH3 | Nematic, Smectic |

| 3-Isoxazole-5-carboxylic acid | -O-CH2-CH=CH2 | -COO- | -Ph-O-(CH2)n-CH3 | Nematic, Smectic |

Utilization as a Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules. nih.gov This approach is widely used in drug discovery and materials science to identify compounds with desired properties. The success of combinatorial synthesis relies on the availability of versatile building blocks that can be readily functionalized.

This compound is an excellent candidate for a scaffold in combinatorial library synthesis due to its two distinct points of functionality. The carboxylic acid at the 5-position can be readily converted into a wide range of amides, esters, and other derivatives through well-established coupling reactions. The allyloxy group at the 3-position provides a second site for diversification. The terminal alkene of the allyl group can participate in various reactions, including but not limited to, metathesis, hydrogenation, epoxidation, and radical additions.

The isoxazole core itself is a desirable feature in medicinal chemistry, as it is a bioisostere for other functional groups and is found in a number of biologically active compounds. The generation of isoxazole-based combinatorial libraries has been shown to be an effective method for the discovery of new therapeutic agents. nih.gov

A representative combinatorial library synthesis using this compound as the scaffold is depicted below. By reacting the core molecule with a diverse set of amines and then performing a secondary reaction on the allyl group, a large library of compounds can be generated.

| Scaffold | Reaction 1 (Amide Coupling) | Diverse Inputs (R1-NH2) | Intermediate Library | Reaction 2 (Alkene Modification) | Diverse Inputs (Reagents for Alkene) | Final Library |

| This compound | Formation of amide bond | Alkyl amines, Aryl amines, Amino acids | 3-(Allyloxy)isoxazole-5-carboxamides | Metathesis, Hydrogenation, Epoxidation | Grubb's catalyst, H2/Pd, m-CPBA | Diverse functionalized isoxazoles |

Intermediates in the Synthesis of Complex Organic Molecules

The isoxazole ring is a valuable synthetic intermediate in organic chemistry because it can be considered a masked 1,3-dicarbonyl compound. Under various reductive or cleavage conditions, the isoxazole ring can be opened to reveal a β-hydroxy ketone or an enaminone, which are versatile functionalities for further elaboration in the synthesis of complex natural products and other target molecules.

This compound, with its specific substitution pattern, offers a unique set of handles for synthetic manipulation. The carboxylic acid can be reduced to an alcohol or converted to a ketone, providing a starting point for carbon-carbon bond-forming reactions. The allyloxy group can be cleaved to reveal a hydroxyl group at the 3-position, or it can be isomerized to a propenoxy group, which can then be hydrolyzed to an aldehyde or ketone.

The strategic unmasking of the functionalities latent in the this compound core allows for the construction of complex molecular architectures that might be challenging to assemble using more traditional synthetic routes. For example, the reductive cleavage of the isoxazole ring could lead to a linear precursor with multiple stereocenters, which could then be cyclized to form a macrocycle or a polycyclic system.

The following table outlines some of the potential synthetic transformations of this compound and the resulting functional groups that can be utilized in the synthesis of more complex molecules.

| Starting Material | Reaction Condition | Key Transformation | Resulting Functional Group | Potential Application in Synthesis |

| This compound | Raney Nickel, H2 | Isoxazole ring cleavage | β-hydroxy ketone | Aldol reactions, synthesis of polyketides |

| This compound | Pd(PPh3)4, scavenger | Allyl group cleavage | 3-Hydroxyisoxazole | Access to 1,3-dicarbonyl compounds |

| This compound | 1. SOCl2, 2. R2CuLi | Carboxylic acid to ketone | Ketone | Grignard reactions, Wittig reactions |

| This compound | LiAlH4 | Carboxylic acid to alcohol | Primary alcohol | Oxidation to aldehyde, ether formation |

Structure Reactivity Relationship Studies in the Context of Synthetic Design

Influence of Substituents on Synthetic Yields and Selectivity

The construction of the 3,5-disubstituted isoxazole (B147169) scaffold, the core of 3-(allyloxy)isoxazole-5-carboxylic acid, is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The electronic properties of the substituents on both reaction partners play a crucial role in determining the efficiency of this transformation.

Research on the synthesis of various 3,5-disubstituted isoxazoles has demonstrated that the nature of the substituent on the nitrile oxide precursor (an aldoxime) and the alkyne can significantly impact the reaction yields. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, it has been observed that electron-donating substituents on phenyl hydroximoyl chlorides or phenyl 1,3-diketones tend to produce comparatively lower yields than electron-withdrawing substituents. beilstein-journals.org This suggests that for the synthesis of this compound, the electronic nature of the precursor to the allyloxynitrile oxide would be a key factor in optimizing the yield.

Furthermore, studies on the synthesis of 3,5-diarylisoxazoles have shown that the nature and position of substituents on the aryl rings have a discernible, though not always dramatic, effect on reactivity and yield. bohrium.com While direct data on the allyloxy group is scarce, we can infer from general principles of isoxazole synthesis. The allyloxy group, being an oxygen-linked substituent at the 3-position, will influence the electron density of the isoxazole ring.

To illustrate the impact of substituents on synthetic yields, the following table summarizes findings from the synthesis of various 3,5-disubstituted isoxazoles via a one-pot, three-component reaction involving an acid chloride, a terminal alkyne, and hydroxylamine (B1172632) hydrochloride. clockss.org

| Acid Chloride (R1-COCl) | Terminal Alkyne (R2-C≡CH) | Product | Isolated Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Phenylacetylene | 3,5-Diphenylisoxazole | 66 |

| Benzoyl chloride | 1-Hexyne | 3-Phenyl-5-butylisoxazole | 70 |

| 4-Methylbenzoyl chloride | Phenylacetylene | 3-(4-Methylphenyl)-5-phenylisoxazole | 76 |

| 4-Methoxybenzoyl chloride | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 72 |

| 4-Chlorobenzoyl chloride | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 55 |

| 4-Nitrobenzoyl chloride | Phenylacetylene | 3-(4-Nitrophenyl)-5-phenylisoxazole | 44 |

The data indicates that electron-donating groups (e.g., methyl, methoxy) on the benzoyl chloride generally lead to higher yields, while strong electron-withdrawing groups (e.g., nitro) result in lower yields. This trend can be rationalized by the influence of these substituents on the reactivity of the in situ generated ynone intermediate.

Modulating Reactivity through Structural Modifications of the Isoxazole Scaffold

For instance, the introduction of electron-withdrawing groups can enhance the susceptibility of the isoxazole ring to nucleophilic attack and subsequent ring opening. Conversely, electron-donating groups may stabilize the ring system. In the context of this compound, the allyloxy group at the 3-position and the carboxylic acid at the 5-position will electronically influence the isoxazole ring.

The reactivity of the isoxazole ring can be harnessed for synthetic purposes. For example, the ring can be opened to yield difunctionalized compounds, making isoxazoles useful synthetic intermediates. bohrium.com The stability of the isoxazole ring allows for manipulations of the substituents at the 3- and 5-positions, and the subsequent cleavage of the ring can unmask other functional groups.

Modification of the substituents can also introduce new reactive sites. In this compound, the allyl group itself is a site of potential reactivity, allowing for transformations such as addition reactions across the double bond or allylic substitution. The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, or alcohols, further expanding the synthetic utility and potential for modulating the molecule's properties.

The following table provides a conceptual overview of how structural modifications on a generic 3,5-disubstituted isoxazole could influence its reactivity.

| Structural Modification | Potential Effect on Reactivity | Example Transformation |

|---|---|---|

| Introduction of electron-withdrawing group at C4 | Increases susceptibility to nucleophilic attack and ring opening | Facilitated cleavage of the N-O bond |

| Introduction of electron-donating group at C4 | Stabilizes the isoxazole ring | Reduced susceptibility to ring cleavage |

| Conversion of C5-carboxylic acid to an ester | Alters the electronic nature of the C5 substituent and provides a handle for further reactions | Transesterification or reduction to an alcohol |

| Modification of the C3-alkoxy group (e.g., replacing allyl with benzyl) | Alters steric and electronic properties, potentially influencing ring stability and substituent reactivity | Hydrogenolysis of a benzyl (B1604629) group to reveal a 3-hydroxyisoxazole |

| Functionalization of the allyl group in the C3-allyloxy substituent | Introduces new functionality without altering the core isoxazole ring | Epoxidation or dihydroxylation of the double bond |

These structure-reactivity relationships are fundamental to the strategic design of synthetic routes for this compound and its derivatives, enabling chemists to fine-tune the molecule's properties for various applications.

Future Directions and Emerging Research Avenues for 3 Allyloxy Isoxazole 5 Carboxylic Acid Research

Development of Novel and Sustainable Synthetic Protocols

The advancement of organic synthesis is increasingly geared towards the development of environmentally benign and efficient methodologies. Future research on the synthesis of 3-(Allyloxy)isoxazole-5-carboxylic acid is expected to align with these principles of green chemistry.

Current synthetic strategies for isoxazole (B147169) derivatives often involve multi-step procedures with harsh reaction conditions. mdpi.com Emerging research, however, highlights the potential of ultrasound-assisted synthesis to afford isoxazole-based molecules. mdpi.com This sonochemical approach offers several advantages, including enhanced reaction rates, higher yields, and reduced energy consumption. mdpi.com Future investigations could focus on adapting these ultrasound-assisted protocols for the one-pot synthesis of this compound, potentially from simple starting materials in aqueous media. mdpi.com

Moreover, the development of catalytic systems for the synthesis of isoxazoles is a burgeoning area of research. rsc.org The exploration of novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective syntheses of the target molecule. For instance, a patent describes a method for producing high-purity and high-regioselectivity 3-substituted-4-isoxazole carboxylic acids, which could potentially be adapted. google.com The principles of atom economy and the use of recyclable catalysts will likely be central to these new synthetic strategies. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency, use of green solvents. mdpi.com | Development of a one-pot, multicomponent reaction for the synthesis of this compound. |

| Novel Catalytic Systems | High selectivity, mild reaction conditions, potential for catalyst recycling. rsc.orgnih.gov | Screening of novel metal and organocatalysts to improve the efficiency and sustainability of the synthesis. |

| Green Chemistry Approaches | Reduced waste, use of non-toxic solvents, improved safety profile. rsc.org | Application of principles like atom economy and the use of renewable starting materials. |

Exploration of New Chemical Transformations and Derivatizations

The functional groups of this compound, namely the allyloxy and carboxylic acid moieties, provide fertile ground for a wide array of chemical transformations and derivatizations.

The carboxylic acid group is a versatile handle for the synthesis of a diverse range of derivatives, including esters, amides, and acyl hydrazides. thermofisher.com These derivatizations can be achieved through well-established coupling reactions, potentially leading to the discovery of new bioactive molecules. For instance, the synthesis of novel indole-isoxazole hybrids has been shown to yield compounds with cytotoxic activities. nih.gov Similarly, derivatization of the carboxylic acid could be explored to create novel xanthine (B1682287) oxidase inhibitors, a strategy that has proven successful for other isoxazole carboxylic acids. nih.gov

The allyloxy group also offers unique opportunities for chemical modification. The double bond in the allyl group is susceptible to a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation. Furthermore, the allylic position can be a site for further functionalization. These transformations could lead to the generation of a library of novel compounds with potentially interesting biological or material properties. The isoxazole ring itself can undergo various transformations, including cycloaddition reactions. rsc.org

| Functional Group | Potential Transformations | Potential Outcomes |

| Carboxylic Acid | Esterification, Amidation, Acyl hydrazide formation. thermofisher.com | Generation of libraries of new compounds for biological screening, development of prodrugs. |

| Allyloxy Group | Hydrogenation, Halogenation, Epoxidation, Allylic functionalization. | Introduction of new functional groups, modification of steric and electronic properties. |

| Isoxazole Ring | Cycloaddition reactions, Ring-opening reactions. rsc.orgresearchgate.net | Synthesis of more complex heterocyclic systems, access to novel chemical scaffolds. |

Advanced Applications in Diverse Chemical Fields

The structural features of this compound and its potential derivatives suggest a broad range of applications in various chemical fields, particularly in medicinal chemistry and materials science.

The isoxazole nucleus is a well-known pharmacophore present in numerous clinically approved drugs. nih.gov Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgbohrium.com Future research should involve the synthesis of a diverse library of derivatives of this compound and their systematic evaluation for various biological targets. For example, isoxazole-containing compounds have been investigated as inhibitors of heat shock protein 90 (HSP90), which is a target in cancer therapy. bohrium.com

In the realm of materials science, isoxazole-based compounds have found applications as fluorescent materials and in organic electronics. mdpi.com The allyloxy group, in particular, could be exploited for the development of novel polymers. The double bond of the allyl group can participate in polymerization reactions, potentially leading to the creation of new materials with unique optical or electronic properties. The carboxylic acid group could be used to anchor the molecule to surfaces or to incorporate it into larger supramolecular assemblies.

| Field of Application | Potential Role of this compound and its Derivatives | Research Focus |

| Medicinal Chemistry | Anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgbohrium.com | Synthesis and biological evaluation of a diverse library of derivatives. |

| Materials Science | Fluorescent materials, organic electronics, novel polymers. mdpi.com | Exploration of the polymerization potential of the allyloxy group and the surface-anchoring capabilities of the carboxylic acid. |

| Agrochemicals | Herbicides, insecticides, fungicides. researchgate.net | Screening of derivatives for their potential as crop protection agents. |

Q & A

Q. What are the standard synthetic routes for preparing 3-(allyloxy)isoxazole-5-carboxylic acid, and how are intermediates purified?

The synthesis typically involves amide coupling or ester saponification . For example:

- Saponification : A carboxylate ester intermediate (e.g., ethyl 3-(allyloxy)isoxazole-5-carboxylate) can be hydrolyzed using LiOH in a THF/methanol solvent system (1:1 v/v) to yield the carboxylic acid .

- Amide Coupling : Carboxylic acid derivatives can react with amines using catalysts like EDC/HOBt in DMF, as seen in analogous isoxazole syntheses .

Purification often involves recrystallization from DMF/acetic acid mixtures or column chromatography. For example, intermediates are filtered, washed with acetic acid/water, and recrystallized to remove impurities .

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H and C NMR are critical for confirming the allyloxy and isoxazole moieties. For example, H NMR can detect allyl protons at δ 5.8–6.0 ppm (vinyl) and δ 4.6–4.8 ppm (CH-O) .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Single-crystal studies (e.g., for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate analogs) resolve stereochemistry and bond angles .

Q. What safety protocols should be followed during handling?

Q. How does solubility vary across solvents, and what stability issues arise?

- Solubility : The compound is polar due to the carboxylic acid group, showing higher solubility in DMSO or THF than in water. Analogous isoxazoles exhibit solubility trends of ~10 mg/mL in DMSO .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at neutral pH and avoid prolonged exposure to heat (>40°C) .

Advanced Research Questions

Q. How can low yields in amide coupling reactions involving this compound be optimized?

Low yields (e.g., 4–12% in analogous reactions) may arise from steric hindrance or poor nucleophile reactivity. Strategies include:

- Catalyst Optimization : Replace EDC/HOBt with DCC/DMAP for bulkier amines .

- Solvent Screening : Test polar aprotic solvents like acetonitrile or dichloromethane to improve reaction kinetics .

- Temperature Control : Increase reaction time at lower temperatures (e.g., 0–25°C) to reduce side reactions .

Q. How should researchers address contradictions in reported stability data for isoxazole derivatives?

Conflicting stability data (e.g., hydrolysis rates) may stem from structural variations (e.g., electron-withdrawing substituents). To resolve:

Q. What strategies are effective for studying biological activity when direct data is limited?

- Structure-Activity Relationship (SAR) Modeling : Use analogs like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which exhibit enzyme inhibition or antibacterial activity, to predict targets .

- In Silico Screening : Perform molecular docking with proteins like Chikungunya virus cysteine proteases, which bind structurally similar isoxazole carboxamides .

Q. How can derivatization enhance the compound’s utility in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.